Structural Divergence: Isoleojaponin's Unique Halimane Skeleton vs. Leojaponin's Labdane Core
Isoleojaponin (1) is distinguished from its closest analog, leojaponin (2), by a novel halimane diterpene skeleton featuring a unique cross-conjugated α,β-unsaturated ketone system. This structure arises from a skeletal rearrangement where the methyl group (Me-20) shifts from C-10 to C-9, accompanied by a rearrangement of the ring-B double bonds [1]. In contrast, leojaponin retains the standard labdane skeleton. This fundamental difference in carbon framework underpins all subsequent differences in chemical and biological properties.
| Evidence Dimension | Diterpene Skeleton Type |
|---|---|
| Target Compound Data | Halimane skeleton with a cross-conjugated α,β-unsaturated ketone system |
| Comparator Or Baseline | Leojaponin (labdane diterpene) |
| Quantified Difference | Presence of a new diterpene skeleton (halimane) vs. a known labdane skeleton |
| Conditions | Isolated from the EtOH extract of Leonurus japonicus; structure elucidated by 1D/2D NMR, HRESIMS, and computational methods. |
Why This Matters
This structural difference is the primary basis for differentiation; procurement of the correct skeleton is essential for target identification and structure-activity relationship studies.
- [1] Wu, H., Wang, S., Xu, Z., Sun, S., Liu, H., Wang, J., ... & Zhang, J. (2015). Isoleojaponin, a new halimane diterpene isolated from Leonurus japonicus. Molecules, 20(1), 839-845. View Source
